molecular formula C11H21N B13311472 N-cyclopropyl-2-ethylcyclohexan-1-amine

N-cyclopropyl-2-ethylcyclohexan-1-amine

Cat. No.: B13311472
M. Wt: 167.29 g/mol
InChI Key: MLSIPMVVPLSTHV-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-ethylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a cyclopropyl group and an ethyl group, along with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-ethylcyclohexan-1-amine typically involves the cyclopropylation of 2-ethylcyclohexanone followed by reductive amination. The process begins with the formation of the cyclopropyl group through a Simmons-Smith reaction, which involves the reaction of diiodomethane with zinc-copper couple in the presence of 2-ethylcyclohexanone. The resulting cyclopropyl-2-ethylcyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2-ethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or isocyanates in the presence of a base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, ureas.

Scientific Research Applications

N-cyclopropyl-2-ethylcyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-ethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance the binding affinity and selectivity of the compound towards its target. The amine functional group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

  • N-cyclopropyl-2-methylcyclohexan-1-amine
  • N-cyclopropyl-2-propylcyclohexan-1-amine
  • N-cyclopropyl-2-butylcyclohexan-1-amine

Comparison: N-cyclopropyl-2-ethylcyclohexan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications. The cyclopropyl group adds strain and rigidity to the molecule, enhancing its interaction with biological targets .

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-cyclopropyl-2-ethylcyclohexan-1-amine

InChI

InChI=1S/C11H21N/c1-2-9-5-3-4-6-11(9)12-10-7-8-10/h9-12H,2-8H2,1H3

InChI Key

MLSIPMVVPLSTHV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1NC2CC2

Origin of Product

United States

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